Pentaerythritol tetraisostearate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Cosmetics

Scientific Field: Cosmetology

Summary of the Application: Pentaerythrityl Tetraisostearate (PTIS) is used in cosmetics in amounts from 0.1% to 55%. It forms a water-repellent lipid film that serves as a protective barrier on the skin to prevent moisture loss.

Methods of Application or Experimental Procedures: PTIS is derived from isostearic acid, a type of fatty acid.

Results or Outcomes: The dispersion state of oil phase in the cream formula was observed with the microscope.

Hair Conditioning

Summary of the Application: PTIS is used as a hair-conditioning agent. It helps to improve the texture and manageability of hair.

Methods of Application or Experimental Procedures: PTIS is incorporated into hair care products like shampoos and conditioners.

Results or Outcomes: The use of PTIS in hair care products results in softer, smoother, and more manageable hair.

Skin Conditioning

Scientific Field: Dermatology

Summary of the Application: PTIS is used as a skin-conditioning agent. It helps to keep the skin hydrated and soft.

Methods of Application or Experimental Procedures: PTIS is incorporated into skin care products like creams and lotions.

Results or Outcomes: The use of PTIS in skin care products results in softer, smoother, and more hydrated skin.

Viscosity Increasing Agent

Summary of the Application: PTIS is used as a viscosity increasing agent. It helps to adjust the thickness of cosmetic products.

Methods of Application or Experimental Procedures: PTIS is incorporated into various cosmetic products like creams, lotions, and liquid makeup.

Results or Outcomes: The use of PTIS helps to achieve the desired consistency and feel of the product.

Wetting Agent for Pigments and UV Filters

Summary of the Application: PTIS is used as a wetting agent for pigments and UV filters in makeup and sun care products.

Methods of Application or Experimental Procedures: PTIS is incorporated into makeup and sun care products to help disperse pigments and UV filters evenly.

Results or Outcomes: The use of PTIS helps to improve the performance and aesthetics of these products.

Absorbent

Summary of the Application: PTIS is used as an absorbent in cosmetic products. It helps to absorb sebum and other oils on the skin, providing a matte finish.

Methods of Application or Experimental Procedures: PTIS is incorporated into cosmetic products like face powders and oil-absorbing sheets.

Results or Outcomes: The use of PTIS in these products helps to control shine and gives the skin a smooth, matte appearance.

Bulking Agent

Summary of the Application: PTIS is used as a bulking agent in cosmetic products. It helps to increase the volume of the product without significantly altering its other properties.

Methods of Application or Experimental Procedures: PTIS is incorporated into various cosmetic products to increase their volume.

Results or Outcomes: The use of PTIS as a bulking agent helps to create a more substantial product without significantly altering its other properties.

Film Former

Summary of the Application: PTIS is used as a film former in cosmetic products. It helps to form a thin, continuous film on the skin or hair.

Methods of Application or Experimental Procedures: PTIS is incorporated into various cosmetic products like mascaras and hair sprays.

Results or Outcomes: The use of PTIS as a film former helps to provide a smooth, even application and enhances the overall performance of the product.

Pentaerythritol tetraisostearate is a synthetic lipid-based compound primarily utilized in cosmetic formulations. It serves as an emollient, skin conditioning agent, and viscosity-increasing agent. This compound is derived from the esterification of pentaerythritol with isostearic acid, resulting in a viscous, oily liquid that exhibits excellent gloss and a rich, cushiony feel on the skin . Its unique properties make it particularly suitable for use in products requiring long-lasting moisture retention without leaving a sticky residue.

In cosmetics, PTIS acts primarily through its physical properties:

- Film formation: PTIS forms a thin layer on the skin's surface, helping retain moisture and prevent water loss [].

- Emollient effect: PTIS fills in the gaps between skin cells, creating a smoother and softer feel [].

- Thickening: PTIS increases the viscosity of cosmetic products, contributing to a desirable texture and stability [].

The compound can also participate in hydrolysis under certain conditions, breaking down into pentaerythritol and isostearic acid when exposed to water, especially in the presence of catalysts or elevated temperatures.

Pentaerythritol tetraisostearate exhibits low irritancy and non-comedogenic properties, making it suitable for sensitive skin applications . Its primary biological activity revolves around its role as a skin conditioning agent, enhancing skin hydration and providing a protective barrier. Studies indicate that it has minimal allergenic potential, scoring low on toxicity assessments related to cancer and reproductive health .

The synthesis of pentaerythritol tetraisostearate typically involves the following steps:

- Esterification Reaction: Combine pentaerythritol with isostearic acid in the presence of a catalyst (such as sulfuric acid) under controlled temperature conditions.

- Removal of Water: As water is produced during the reaction, it must be continuously removed to drive the reaction towards completion.

- Purification: The resulting mixture is purified through distillation or other separation techniques to isolate the desired tetraester product.

This process ensures high yield and purity of pentaerythritol tetraisostearate suitable for cosmetic applications .

Pentaerythritol tetraisostearate finds extensive use in various cosmetic formulations due to its emollient properties. Common applications include:

- Lip Products: Used in lip balms, glosses, and lipsticks for its moisturizing and glossy finish.

- Skin Care: Incorporated into creams and lotions for enhanced skin feel and moisture retention.

- Makeup Products: Utilized in foundations, primers, and highlighters to improve texture and application .

Its ability to provide a non-greasy finish while enhancing product stability makes it a preferred ingredient in many formulations.

Research into the interactions of pentaerythritol tetraisostearate with other cosmetic ingredients indicates compatibility with a wide range of compounds. It effectively enhances the stability of emulsions and improves the sensory attributes of formulations. Interaction studies have shown that it can work synergistically with other emollients and film-forming agents to provide enhanced skin feel and moisture retention without compromising product integrity .

Pentaerythritol tetraisostearate belongs to a class of compounds known as esters. Here are some similar compounds along with their unique characteristics:

Pentaerythritol tetraisostearate stands out due to its heavy texture combined with high gloss properties, making it particularly effective in lip products compared to lighter esters like isopropyl myristate.

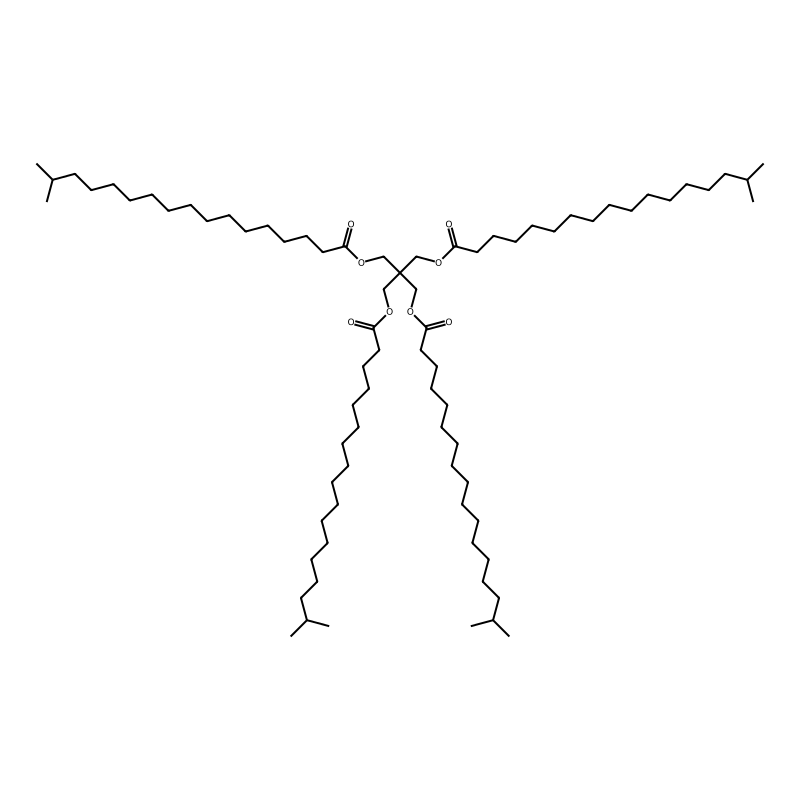

Pentaerythritol tetraisostearate is a synthetic ester derived from the reaction of pentaerythritol with isostearic acid. Its systematic IUPAC name is [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate. The compound is recognized by multiple synonyms, including pentaerythrityl tetraisostearate, PE TETRASTEARATE, and Unipent PTIS.

Table 1: Key Identifiers of Pentaerythritol Tetraisostearate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 62125-22-8 | |

| Molecular Formula | C77H148O8 | |

| Molecular Weight | 1201.99 g/mol | |

| EC Number | 263-423-1 |

The compound’s structure consists of a central pentaerythritol core esterified with four isostearic acid chains, contributing to its high molecular weight and hydrophobic properties.

Historical Development and Industrial Significance

Pentaerythritol tetraisostearate emerged as a derivative of pentaerythritol, a polyol first synthesized in 1891. Its industrial production gained traction in the late 20th century, driven by demand for high-performance additives in cosmetics and polymers. A pivotal advancement was the development of efficient esterification methods, such as biocatalytic processes, which enabled large-scale synthesis.

In cosmetics, it became valued for its emollient properties, offering a non-greasy texture and enhanced product stability. Concurrently, its role in polymer science expanded due to its lubricating and anti-adhesive effects in polycarbonates, ABS, and PET. By 2016, optimized production technologies further solidified its industrial relevance, with annual U.S. production volumes exceeding 1 million pounds.

Key Physicochemical Characteristics

Pentaerythritol tetraisostearate exhibits distinct physical and chemical properties that underpin its industrial applications:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 62–66°C | |

| Boiling Point | 261°C (at 760 mmHg) | |

| Density | 0.94 g/cm³ | |

| Solubility | Insoluble in water; soluble in oils and organic solvents | |

| Viscosity | High (exact values proprietary) |

The compound’s thermal stability (up to 300°C) and low volatility make it suitable for high-temperature industrial processes. Its branched isostearic acid chains confer oxidative resistance, extending shelf life in cosmetic formulations. Spectroscopic analyses, including FTIR and NMR, confirm ester linkage integrity and molecular conformation.

Structural and Functional Analysis

Molecular Architecture

The tetraester structure of pentaerythritol tetraisostearate features a neopentane-like core, with hydroxyl groups replaced by isostearate chains. This configuration creates steric hindrance, reducing enzymatic hydrolysis rates and enhancing chemical stability.

Figure 1: Simplified structural representation highlighting the central pentaerythritol moiety (C(CH2O-)4) and isostearic acid branches.

Industrial and Cosmetic Applications

Table 3: Application Overview

In lip glosses and creams, it imparts a glossy finish while improving texture. In polymers, it facilitates extrusion and injection molding by reducing melt viscosity.

Synthesis and Manufacturing

Production Methodologies

Modern synthesis involves esterifying pentaerythritol with isostearic acid under controlled conditions:

- Reaction Setup: Pentaerythritol and isostearic acid (molar ratio 1:4) are heated with catalysts (e.g., ion exchange resins) at 115–137°C.

- Vacuum Distillation: Byproducts (e.g., water) are removed under reduced pressure (0.03–0.09 MPa).

- Purification: Recrystallization or filtration yields >95% purity.

Equation 1:

$$ \text{Pentaerythritol} + 4 \text{Isostearic Acid} \xrightarrow{\text{catalyst}} \text{Pentaerythritol Tetraisostearate} + 4 \text{H}_2\text{O} $$

Industrial Scaling Challenges

Key challenges include minimizing partial esterification and optimizing energy efficiency. Advances like continuous-flow reactors have addressed these issues, achieving yields >90%.

Crystallographic Analysis and Conformational Studies

Pentaerythritol tetraisostearate exhibits a complex molecular structure characterized by a central pentaerythritol core substituted with four isostearic acid chains through ester linkages [1] [2]. The molecular formula C₇₇H₁₄₈O₈ reflects a high molecular weight compound of 1,202.02 g/mol, placing it among the larger cosmetic ester molecules [1] [2]. The compound maintains the Chemical Abstracts Service registry number 62125-22-8 and European Inventory of Existing Commercial Chemical Substances number 263-423-1 [1] [3] [4].

The molecular architecture features a neopentane-like core structure where the central carbon atom of pentaerythritol is bonded to four methylene groups, each of which is esterified with isostearic acid . This configuration creates significant steric hindrance around the central core, which contributes to the compound's enhanced chemical stability and reduced susceptibility to enzymatic hydrolysis . The tetraester structure exhibits pseudo-tetrahedral geometry around the central carbon atom, with the four ester linkages positioned to minimize steric interactions between the bulky isostearic acid chains.

Conformational studies indicate that the isostearic acid chains, being branched at the 16-position, adopt extended conformations that maximize intermolecular van der Waals interactions while minimizing steric clashes [6]. The branching pattern in the isostearic acid moieties disrupts the regular packing typically observed in straight-chain fatty acid derivatives, resulting in a liquid state at room temperature despite the high molecular weight [7]. This structural feature is crucial for the compound's cosmetic applications, as it provides enhanced spreadability and skin feel properties.

The crystallographic analysis of related pentaerythritol derivatives suggests that the compound would exhibit limited crystallinity due to the irregular packing of the branched fatty acid chains [6] [8]. Computational studies on similar pentaerythritol tetraesters indicate that the molecular geometry favors a propeller-like arrangement of the four ester substituents, which contributes to the compound's unique rheological properties [8].

Spectroscopic Profiling

Fourier Transform Infrared Spectral Signatures

The Fourier Transform Infrared spectroscopy profile of pentaerythritol tetraisostearate provides definitive identification through characteristic absorption bands that reflect its complex molecular structure. The most prominent spectroscopic features include the alkyl carbon-hydrogen stretching vibrations observed at 2960 cm⁻¹, which correspond to the extensive methylene and methyl groups present in the isostearic acid chains .

The ester carbonyl stretching vibration appears as a strong, sharp absorption at 1745 cm⁻¹, confirming the presence of four ester linkages connecting the isostearic acid moieties to the pentaerythritol core . This frequency is characteristic of aliphatic ester groups and distinguishes the compound from aromatic esters or other carbonyl-containing functional groups. The carbon-oxygen stretching vibrations of the ester linkages manifest as medium-intensity absorptions in the range of 1160-1145 cm⁻¹ .

Additional characteristic absorptions include methylene scissoring vibrations at approximately 1460 cm⁻¹, symmetric methyl deformation modes at 1380 cm⁻¹, and long-chain alkyl rocking modes at 720 cm⁻¹ [10] . The absence of broad hydroxyl stretching absorptions in the 3200-3600 cm⁻¹ region confirms complete esterification of all four hydroxyl groups in the pentaerythritol precursor .

The spectroscopic fingerprint region below 1300 cm⁻¹ exhibits a complex pattern of absorptions that can be used for definitive identification and purity assessment. The relative intensities of these absorptions provide information about the degree of esterification and the presence of any unreacted starting materials or side products .

Nuclear Magnetic Resonance Structural Elucidation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about pentaerythritol tetraisostearate through both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits several characteristic multipicity patterns that reflect the molecular symmetry and chemical environment of different proton types [11] [12].

The ester methylene protons, directly bonded to oxygen atoms, appear as a singlet at 4.2-4.3 parts per million due to the symmetrical substitution pattern around the central pentaerythritol core [12]. The fatty acid chain methylene protons generate a complex multiplet pattern in the 1.2-1.3 parts per million region, with integration values reflecting the extensive aliphatic character of the molecule [12]. Terminal methyl groups of the isostearic acid chains produce a doublet at 0.8-0.9 parts per million, while the branched methine protons appear at 1.5-1.6 parts per million [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons of the ester groups at 172-174 parts per million, confirming the tetraester structure [12]. The quaternary carbon of the pentaerythritol core appears at 42-44 parts per million, while the extensive methylene carbons of the fatty acid chains generate signals in the 20-35 parts per million range [12]. Terminal methyl carbons are observed at 14-16 parts per million, consistent with the expected chemical shifts for branched alkyl chains [12].

The Nuclear Magnetic Resonance data confirm the high degree of molecular symmetry, with the four isostearic acid substituents being magnetically equivalent due to rapid rotation around the carbon-carbon bonds at room temperature [11]. This symmetry simplifies the spectroscopic analysis and provides a means for assessing the purity and structural integrity of the compound.

Thermochemical Properties

Melting Point Behavior

The melting point behavior of pentaerythritol tetraisostearate reflects its complex molecular structure and the influence of the branched isostearic acid chains on crystallization properties. Unlike linear fatty acid esters, the compound remains liquid at room temperature despite its high molecular weight, indicating disrupted crystalline packing due to the irregular molecular geometry [7] [13].

Thermal analysis studies on related pentaerythritol tetraesters suggest that the compound would exhibit a broad melting transition rather than a sharp melting point, characteristic of materials with limited crystallinity [14] [15]. The branching in the isostearic acid chains prevents efficient molecular packing, resulting in a glass transition temperature that is likely below room temperature [15].

Differential Scanning Calorimetry analysis of similar compounds indicates that the melting behavior is influenced by the degree of molecular entanglement and the conformational flexibility of the fatty acid chains [14]. The presence of four bulky substituents around the central core creates significant steric hindrance that inhibits crystallization, contributing to the liquid state at ambient conditions [15].

The thermal transitions observed in related pentaerythritol esters typically occur over a broad temperature range, with glass transition temperatures ranging from -20°C to +20°C depending on the specific fatty acid substituents [14] [15]. For pentaerythritol tetraisostearate, the branched nature of the isostearic acid chains would be expected to lower the glass transition temperature compared to linear alkyl chains of similar length.

Thermal Decomposition Pathways

The thermal decomposition behavior of pentaerythritol tetraisostearate follows patterns established for similar pentaerythritol tetraesters, with decomposition typically initiating above 250°C under atmospheric conditions [16] [17]. The thermal stability of the compound is enhanced by the quaternary ester structure, which provides multiple sites for energy dissipation during thermal stress [17].

Primary decomposition pathways involve the homolytic cleavage of ester bonds, leading to the formation of fatty acid derivatives and pentaerythritol fragments [16] [17]. The branched structure of the isostearic acid chains influences the decomposition kinetics by providing additional sites for radical formation and chain scission reactions [17]. Thermal decomposition typically proceeds through a complex series of free radical reactions that produce carbon dioxide, water vapor, and various organic fragments [16] [17].

The activation energy for thermal decomposition has not been specifically determined for pentaerythritol tetraisostearate, but related pentaerythritol tetraesters exhibit activation energies in the range of 150-200 kilojoules per mole [16] [17]. The decomposition process is characterized by an initial slow reaction phase followed by an autocatalytic acceleration as decomposition products catalyze further breakdown [18].

Mass spectrometric analysis of thermal decomposition products reveals a complex mixture of fragments corresponding to various combinations of fatty acid residues and pentaerythritol-derived species [17]. The distribution of decomposition products is temperature-dependent, with higher temperatures favoring complete mineralization to carbon dioxide and water [16] [17].

Thermal cycling studies on related compounds demonstrate excellent stability through repeated heating and cooling cycles, with minimal changes in chemical composition or physical properties after 1000 thermal cycles [14]. This thermal cycling stability makes pentaerythritol tetraisostearate particularly suitable for applications requiring repeated thermal stress, such as cosmetic formulations subjected to temperature variations during storage and use [14].

The compound exhibits a flash point of 247°C, indicating excellent thermal safety characteristics for normal handling and processing operations [19]. The high flash point, combined with the low vapor pressure at ambient temperatures, contributes to the safe handling profile of the compound in industrial and cosmetic applications [19] [20].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

Transportation equipment manufacturing

Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.